molecular formula C16H17N3O3 B578454 Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate CAS No. 1257856-33-9

Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate

Cat. No. B578454
M. Wt: 299.33
InChI Key: WTZSHDLQNYLPCO-UHFFFAOYSA-N
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Description

“Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate” is a chemical compound with the molecular formula C15H17N3O . It is a derivative of pyrimidoazepines . Pyrimidoazepines are nitrogen-containing heterocyclic compounds that are the basis of many natural and synthetic biologically active substances .


Synthesis Analysis

The synthesis of this compound involves the rearrangement of 7-Benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines to 7-Benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines . This rearrangement occurs when the title pyrimidoazepines are treated with phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrimidoazepine core, which is a seven-membered N-heterocycle . The benzyl group is attached to the 4-oxo group, and the carboxylate group is attached to the 7-position of the pyrimidoazepine ring .


Chemical Reactions Analysis

The primary chemical reaction associated with this compound is its rearrangement under the action of phosphoryl chloride . This rearrangement leads to the formation of vinylpyrrolo-pyrimidines via probable intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 239.32 . Other properties such as melting point, boiling point, density, and pKa are not available in the retrieved resources .

Scientific Research Applications

  • Synthesis of Benzazepines and Rearrangement to Chinolines : Research on the rearrangement of ethyl trans-4-oxo-1-phenyl-2-tetralincarboxylate to various benzazepine derivatives has been conducted. This study also discusses the mechanisms of these rearrangements (Vogel, Troxler, & Lindenmann, 1969).

  • Stereoselective Azepine-Ring Formation : A study on the thermal reaction of N-alkyl and N-aryl imines, resulting in the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines, highlights the stereoselective nature of these reactions (Noguchi, Mizukoshi, & Kakehi, 1996).

  • Synthesis of Pyrimidoazepine Derivatives : A versatile method for synthesizing polycyclic pyrimidoazepine derivatives via nucleophilic substitution reactions has been developed. The study also examines molecular structures and supramolecular assembly of these compounds (Quintero, Palma, Cobo, & Glidewell, 2016).

  • Synthesis of Amino-Substituted Benzo[b]pyrimido[5,4-f]azepines : An efficient synthesis process for amino-substituted benzo[b]pyrimido[5,4-f]azepines has been described, providing insights into their molecular and supramolecular structures (Quintero, Burgos, Palma, Cobo, & Glidewell, 2018).

  • Benzazepine Derivatives in a Reaction Pathway : The study of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid reveals different hydrogen-bonded assembly dimensions (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).

  • Synthesis and Reactions of Pyrrolo[2,3-c]azepine Derivatives : A study on the construction of pyrrolo[2,3-c]azepine systems and their conversion to pyrimidoazepine systems, along with the synthesis of various derivatives, is available (Glushkov & Stezhko, 1980).

  • Five Related Benzazepine Derivatives : Research on five closely related benzo[b]pyrimido[5,4-f]azepine derivatives provides insights into their similar molecular structures but different supramolecular assemblies (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources . It is recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its biological activity and potential therapeutic applications, given the known biological activity of nitrogen-containing heterocyclic compounds . Additionally, further studies could explore the synthesis of new derivatives and the investigation of their properties .

properties

IUPAC Name

benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-13-6-8-19(9-7-14(13)17-11-18-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZSHDLQNYLPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=O)NC=N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680969
Record name Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate

CAS RN

1257856-33-9
Record name 7H-Pyrimido[4,5-d]azepine-7-carboxylic acid, 3,4,5,6,8,9-hexahydro-4-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257856-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-oxo-1,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
HY Yang, J Tae, YW Seo, YJ Kim, HY Im… - European Journal of …, 2013 - Elsevier
Obesity is one of the most serious public health problems worldwide in the 21st century. Current therapeutic treatment for obesity is mostly focused on preventive measures involving …
Number of citations: 24 www.sciencedirect.com

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